1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-triazol-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.2ClH/c1-12-7(8)10-6(11-12)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3,(H2,8,10,11);2*1H/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDKTRXMLLYLPW-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CCCN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=N1)[C@@H]2CCCN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride (CAS No. 2230789-70-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C7H14ClN5
- Molecular Weight : 203.67 g/mol
- Structure : The compound features a triazole ring and a pyrrolidine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit fungal growth and have shown activity against various bacterial strains.
- Mechanism of Action : Triazoles typically function by inhibiting the enzyme lanosterol 14α-demethylase, crucial in the biosynthesis of ergosterol in fungi, leading to cell membrane disruption. The presence of the pyrrolidine group may enhance this activity by improving binding affinity to the target enzyme.
-
Case Studies :
- A study reported that similar triazole compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL, indicating promising antimicrobial activity .
- Another investigation into pyrrole derivatives suggested that modifications in the structure could lead to increased potency against Mycobacterium tuberculosis .
Anticancer Activity
The anticancer potential of this compound is another area of significant interest.
- Mechanism of Action : Compounds in this class may induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell cycle regulation and proliferation.
- Research Findings :
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the 1,2,4-Triazole Class
The following compounds share the 1,2,4-triazole scaffold but differ in substituents and pharmacological profiles:
Key Observations :
- The (2S)-pyrrolidine group in the target compound introduces chirality and a basic nitrogen, which may enhance interactions with biological targets compared to planar aromatic substituents (e.g., phenyl) .
- Dihydrochloride salts (common in analogs) improve solubility but may affect bioavailability due to counterion effects .
Functional Analogs Beyond Triazoles
Key Observations :
- Imidazole derivatives like 3-methyl histamine demonstrate the importance of nitrogen-rich heterocycles in receptor targeting, though their mechanisms differ from triazoles .
- The amino group in 3-amino-1,2,4-triazole underscores the role of triazole amines in modulating enzymatic activity .
Pharmacological Potential
- Enzyme Inhibition : The triazole core is found in inhibitors of kinases and oxidoreductases .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride, and how can reaction conditions be systematically optimized?
- Methodology : Use a combination of quantum chemical calculations (e.g., reaction path searches) and experimental screening to identify key intermediates and transition states. For example, ICReDD’s approach integrates computational predictions with iterative experimental validation to reduce trial-and-error steps . Elemental analysis, ¹H-NMR, and LC-MS are critical for verifying structural purity .
- Key Parameters : Solvent polarity, temperature gradients, and catalyst loading should be optimized using Design of Experiments (DoE) frameworks.
Q. How can structural characterization of this compound be performed to confirm stereochemical integrity and salt formation?
- Methodology :
- X-ray crystallography : Resolve the (2S)-pyrrolidin-2-yl configuration by comparing with structural analogs (e.g., 3-pyridin-2-yl-1,2,4-triazol-5-amine) .
- Spectroscopic techniques : Use ¹H/¹³C-NMR to confirm proton environments and dihydrochloride salt formation (e.g., downfield shifts for NH groups).
- Mass spectrometry : LC-MS or HRMS to validate molecular weight and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Avoid inhalation/contact via fume hoods, gloves, and lab coats.
- Use safety showers/eye wash stations as per OSHA standards (refer to SDS for analogs like 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) .
- Store in airtight containers under dry, inert conditions to prevent degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, and what experimental validation is required?
- Methodology :
- Target selection : Prioritize receptors with known affinity for triazole-pyrrolidine hybrids (e.g., kinase inhibitors, GPCRs).
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Compare results with experimental IC₅₀ values from enzymatic assays .
- ADME analysis : Predict pharmacokinetics using SwissADME or ADMETLab to prioritize in vitro testing (e.g., hepatic microsomal stability) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Approach :
- Data reconciliation : Re-examine force field parameters (e.g., partial charges for the triazole ring) and solvent models in simulations.
- Experimental validation : Perform dose-response curves under standardized conditions (pH, temperature) to rule out assay artifacts.
- Comparative analysis : Benchmark against structurally similar compounds (e.g., 1,2,4-triazol-5-amine derivatives) to identify outliers .
Q. How can this compound be integrated into novel heterocyclic systems for tailored pharmacological properties?
- Synthetic pathways :
- Cyclization reactions : Explore annulation with ketones or aldehydes to form fused rings (e.g., pyrazolo-triazoles) .
- Functionalization : Introduce substituents at the triazole 5-position via Suzuki coupling or nucleophilic substitution to modulate electronic properties .
- Biological evaluation : Screen derivatives against disease-specific targets (e.g., antimicrobial or anticancer assays) and correlate structure-activity relationships (SAR).
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methods :
- Membrane filtration : Use nanofiltration to remove low-molecular-weight byproducts.
- Chromatography : Optimize reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt with >99% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
